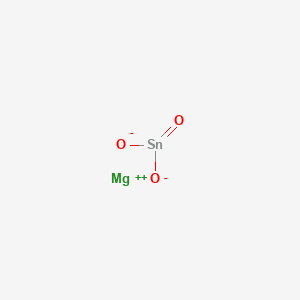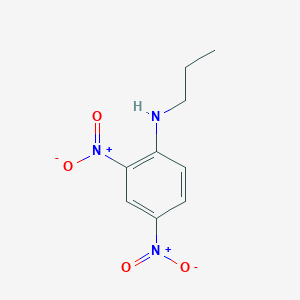
2,4-Dinitro-n-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-n-propylaniline (DNPA) is a synthetic compound that belongs to the family of nitroanilines. It is commonly used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides. DNPA has also been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
2,4-Dinitro-n-propylaniline exerts its cytotoxic and genotoxic effects through the induction of oxidative stress and DNA damage. It has been shown to generate reactive oxygen species (ROS) and cause lipid peroxidation, leading to membrane damage and cell death. 2,4-Dinitro-n-propylaniline also causes DNA damage through the formation of DNA adducts, which can lead to mutations and chromosomal aberrations.
Biochemische Und Physiologische Effekte
2,4-Dinitro-n-propylaniline has been shown to have a range of biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis and necrosis in cells, as well as cause DNA damage and oxidative stress. 2,4-Dinitro-n-propylaniline has also been shown to affect the expression of various genes involved in cell cycle regulation, DNA repair, and oxidative stress response.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dinitro-n-propylaniline has several advantages as a tool for scientific research, including its potent cytotoxic and genotoxic effects, which make it useful for studying the mechanisms of cell death and DNA damage. However, 2,4-Dinitro-n-propylaniline also has some limitations, including its potential toxicity and the need for careful handling and disposal. Additionally, 2,4-Dinitro-n-propylaniline may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2,4-Dinitro-n-propylaniline. One area of interest is the development of new compounds based on 2,4-Dinitro-n-propylaniline that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the role of 2,4-Dinitro-n-propylaniline in various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the mechanisms of action of 2,4-Dinitro-n-propylaniline and its effects on different cell types and organisms.
Synthesemethoden
2,4-Dinitro-n-propylaniline can be synthesized through a multistep process that involves the reaction of 2-nitrochlorobenzene with n-propylamine, followed by nitration with nitric acid and sulfuric acid. The resulting compound is then purified through recrystallization to obtain pure 2,4-Dinitro-n-propylaniline. This synthesis method has been widely used in the production of 2,4-Dinitro-n-propylaniline for various applications.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-n-propylaniline has been used in scientific research as a tool to study the biochemical and physiological effects of nitroanilines. It has been found to have potent cytotoxic and genotoxic effects on cells, making it a useful compound for studying the mechanisms of cell death and DNA damage. 2,4-Dinitro-n-propylaniline has also been used to investigate the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
13059-84-2 |
|---|---|
Produktname |
2,4-Dinitro-n-propylaniline |
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
2,4-dinitro-N-propylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3 |
InChI-Schlüssel |
VTYSAZUSTIWCND-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



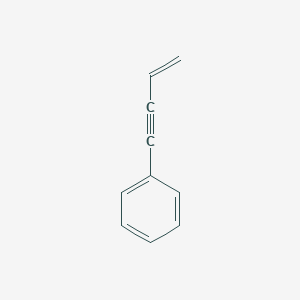
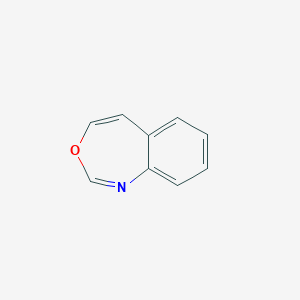

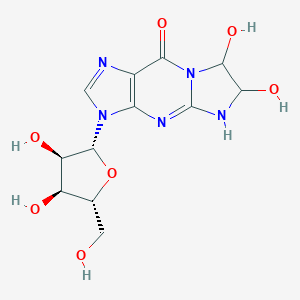

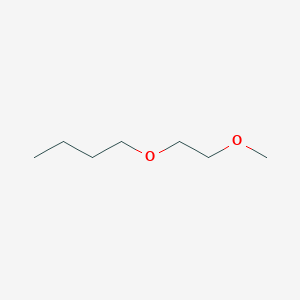
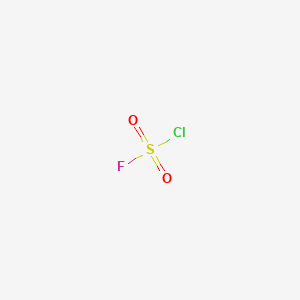

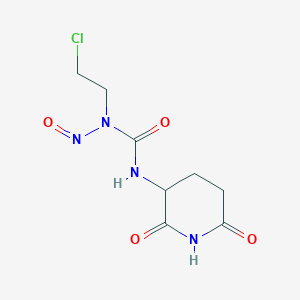
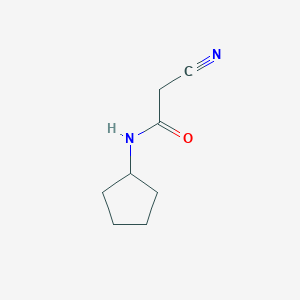
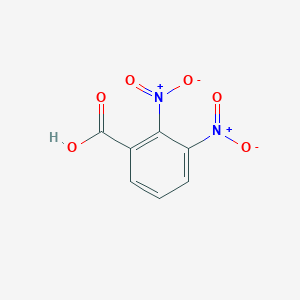
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

